molecular formula C20H22N2O2 B5752991 N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide

Cat. No. B5752991
M. Wt: 322.4 g/mol
InChI Key: LCQNNOGKRNKDFF-UHFFFAOYSA-N
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Description

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide, also known as DMHPA, is a chemical compound that has been studied for its potential use in scientific research. DMHPA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In

Mechanism of Action

The mechanism of action of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide is still being studied. It is believed that N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide interacts with proteins through hydrogen bonding and hydrophobic interactions. N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been shown to bind to the surface of proteins, and its fluorescence properties make it a useful tool for studying protein conformational changes.
Biochemical and Physiological Effects:
N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to several different proteins, including bovine serum albumin and human serum albumin. N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide has also been shown to have antioxidant properties, and it has been suggested that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide in lab experiments is its fluorescence properties, which make it a useful tool for studying protein conformational changes. N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide. One direction is to study its potential therapeutic applications, particularly in the area of antioxidant therapy. Another direction is to explore its use as a tool for studying protein-protein interactions and protein-ligand interactions. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide involves the reaction of 5,6-dimethyl-2-aminobenzoxazole with 2-methyl-5-nitrobenzoyl chloride in the presence of triethylamine. The resulting compound is then reduced with sodium borohydride to yield N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide. This synthesis method has been used in several studies and has been shown to yield high-quality N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide.

Scientific Research Applications

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been studied for its potential use as a fluorescent probe for detecting protein conformational changes. It has also been used as a tool for studying the binding of ligands to proteins. N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been shown to be a useful tool in the study of protein-protein interactions, as well as protein-ligand interactions.

properties

IUPAC Name

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-11(2)19(23)21-16-10-15(7-6-12(16)3)20-22-17-8-13(4)14(5)9-18(17)24-20/h6-11H,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQNNOGKRNKDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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